molecular formula C9H9ClN4O2 B6638362 3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione

3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione

Cat. No.: B6638362
M. Wt: 240.64 g/mol
InChI Key: YINYVVMTSKGOQF-UHFFFAOYSA-N
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Description

3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom and an amino group, linked to a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Chlorination: The pyrimidine ring is then chlorinated using reagents such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the desired position.

    Amination: The chlorinated pyrimidine is reacted with an amine, such as methylamine, to form the amino-substituted pyrimidine.

    Coupling with Pyrrolidine-2,5-dione: The final step involves coupling the amino-substituted pyrimidine with pyrrolidine-2,5-dione under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, H₂O₂ in acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyrimidine-4-amine: A simpler analog lacking the pyrrolidine-2,5-dione moiety.

    1-Methylpyrrolidine-2,5-dione: Lacks the pyrimidine ring and its substitutions.

    3-Aminopyrimidine derivatives: Similar structure but with different substituents on the pyrimidine ring.

Uniqueness

3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is unique due to the combination of the pyrimidine ring with a chlorine atom and an amino group, coupled with a pyrrolidine-2,5-dione structure. This unique combination imparts specific chemical and biological properties that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(5-chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-14-7(15)2-6(9(14)16)13-8-5(10)3-11-4-12-8/h3-4,6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINYVVMTSKGOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NC2=NC=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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